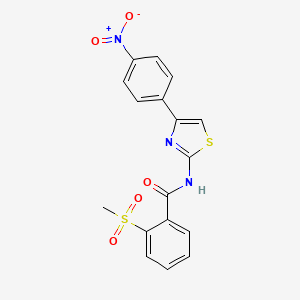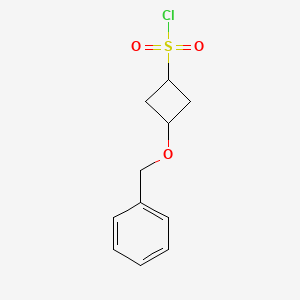![molecular formula C15H8F2N4OS B2880137 2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 887224-21-7](/img/structure/B2880137.png)
2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a quinazolinone core fused with a thiadiazole ring and substituted with a difluorophenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclization of 3-amino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with carboxylic acids and phosphorus oxychloride (POCl3). Another method involves the oxidation of 3-arylmethylidenamino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with potassium chlorate in acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as employing eco-friendly solvents and catalysts, is encouraged to minimize environmental impact. The use of heterogeneous catalysts like vanadium oxide loaded on fluorapatite has shown promise in the synthesis of similar heterocyclic compounds .
化学反应分析
Types of Reactions
2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium chlorate.
Substitution: The difluorophenyl group can undergo electrophilic substitution reactions.
Cyclization: The formation of the thiadiazole ring involves cyclization reactions.
Common Reagents and Conditions
Oxidation: Potassium chlorate in acetic acid.
Cyclization: Carboxylic acids and phosphorus oxychloride (POCl3).
Major Products
The major products formed from these reactions include various substituted quinazolinones and thiadiazoles, depending on the specific reaction conditions and reagents used .
科学研究应用
2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: It is used in the study of enzyme inhibition and molecular interactions due to its unique structure.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other heterocyclic compounds.
作用机制
The mechanism of action of 2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with biological targets, leading to its observed biological activities . The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.
相似化合物的比较
Similar Compounds
2-aryl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-ones: These compounds share a similar core structure but differ in the substituents attached to the quinazolinone and thiadiazole rings.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a triazole ring fused with a thiadiazole ring and exhibit similar biological activities.
Uniqueness
2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to the presence of the difluorophenyl group, which enhances its biological activity and stability. This makes it a valuable compound for further research and potential therapeutic applications.
属性
IUPAC Name |
2-(3,4-difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F2N4OS/c16-10-6-5-8(7-11(10)17)18-14-20-21-13(22)9-3-1-2-4-12(9)19-15(21)23-14/h1-7H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMLOLBYTOJPCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2880054.png)
![N-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2880055.png)
![8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B2880058.png)

![rac-(1R,2R,4S)-2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B2880060.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2880063.png)
![2-[(4-Chloropyridin-2-yl)formamido]-4-methylpentanoic acid](/img/structure/B2880064.png)
![1-butyl-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2880066.png)
![Tert-butyl (3aS,6aR)-2-[(5-chloropyrazin-2-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2880069.png)
![4-[(Cyclopentylformamido)methyl]benzoic acid](/img/structure/B2880072.png)

![ethyl 5'-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]-[2,3'-bithiophene]-4'-carboxylate](/img/structure/B2880075.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2880076.png)
![N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2880077.png)
